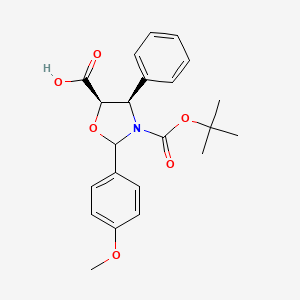
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a chiral oxazolidine derivative. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including Docetaxel, a chemotherapy medication used to treat a variety of cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the asymmetric hydrogenation of ketones. This process employs chiral catalysts, such as RuCl2[(S)-xylbinap][(S)daipen], under neutral to slightly basic conditions. The reaction is carried out at a substrate-to-catalyst molar ratio of 100,000 under 8 atm of H2, resulting in high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing highly efficient chiral catalysts to ensure high turnover numbers and enantiomeric excess. The process is designed to be environmentally benign, with a focus on achieving high reactivity and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Utilized in the development of anticancer drugs, such as Docetaxel, due to its ability to inhibit cell division.
Industry: Employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for Docetaxel, the compound contributes to the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division. This mechanism is crucial for its effectiveness as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- (3S,4R,E)-1-(4-Anisyl)-3,7-dimethyl-3,7-octadiene-1,6-diol
Uniqueness
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This stereochemistry is crucial for its role as an intermediate in the synthesis of chiral pharmaceuticals, ensuring high enantiomeric purity and effectiveness .
Propiedades
Fórmula molecular |
C22H25NO6 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(4R,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18-,19?/m1/s1 |
Clave InChI |
MSVWUXLRSKRKFZ-PWCSWUJKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)

![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
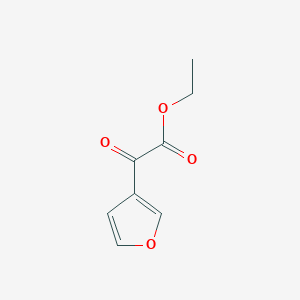
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
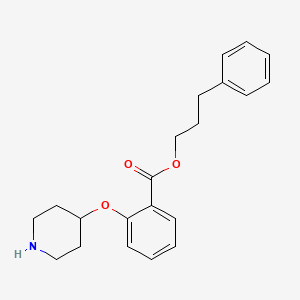
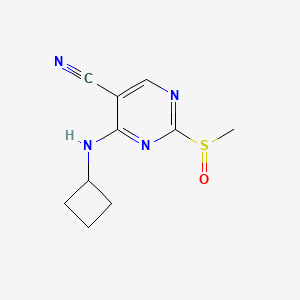
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
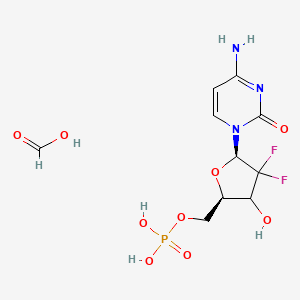

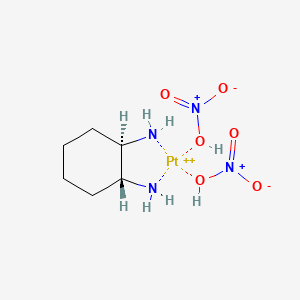
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
